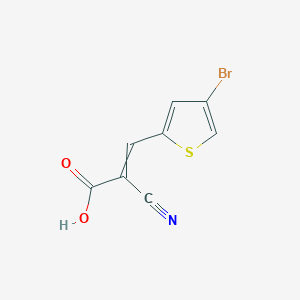

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid

描述

3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoic acid is a heterocyclic compound featuring a brominated thiophene ring, a cyano group, and a prop-2-enoic acid moiety. Its synthesis typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, as demonstrated in the preparation of analogous bromothiophene derivatives . The bromine substituent at the 4-position of the thiophene ring enhances reactivity for further functionalization, while the electron-withdrawing cyano and carboxylic acid groups contribute to its utility in Michael addition reactions and heterocyclic synthesis. The compound’s purity (>98%) is confirmed via HPLC analysis, and structural characterization employs NMR (δ ~6.5–7.5 ppm for thiophene protons) and mass spectrometry .

属性

IUPAC Name |

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)1-5(3-10)8(11)12/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROULRPKZPPOYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid typically involves:

- Halogenation of thiophene derivatives to introduce the bromine substituent at the 4-position.

- Formation of the cyanopropenoic acid structure via condensation reactions involving cyano and carboxylic acid functionalities.

- Use of lithium chloride complex Grignard reagents to facilitate selective functionalization and boronic acid intermediate formation, which can be further transformed.

Detailed Preparation Methods

Halogenation and Intermediate Formation

- Starting from 2-bromobenzonitrile analogues, the bromination at the 4-position of the thiophene ring is achieved using bromine or brominating agents under controlled temperature conditions (0-25°C) to ensure regioselectivity and high yield.

- The use of lithium chloride complex Grignard reagents (e.g., isopropylmagnesium chloride lithium chloride complex) is critical for forming reactive intermediates such as 2-cyanophenyl magnesium halide complexes. These intermediates are essential for subsequent transformations leading to boronic acid esters and ultimately to the target compound.

Knoevenagel Condensation for Cyanopropenoic Acid Formation

- The cyanopropenoic acid moiety is typically constructed by a Knoevenagel condensation between an aldehyde or ketone derivative of the bromothiophene and a cyanoacetic acid or equivalent cyanide source.

- This reaction is generally carried out in the presence of a base catalyst such as piperidine or ammonium acetate in solvents like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (20-60°C).

- The condensation results in the formation of the α,β-unsaturated nitrile acid structure, with the double bond in the propenoic acid moiety conjugated to the cyano and carboxyl groups.

Purification and Isolation

- After synthesis, the crude product is purified by crystallization or extraction techniques.

- Acid-base extraction is often employed to isolate the free acid form from its salt forms.

- Purification steps may include washing with n-hexane or other non-polar solvents, vacuum drying, and recrystallization to achieve high purity (>98% by HPLC analysis).

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | Bromine or brominating agent | Dichloromethane, THF | 0-25°C | Regioselective bromination |

| Grignard Formation | Isopropylmagnesium chloride lithium chloride complex | THF, Toluene | 0-25°C | Essential for boronic ester formation |

| Knoevenagel Condensation | Cyanoacetic acid, base catalyst (piperidine, ammonium acetate) | Ethanol, THF | 20-60°C | Forms cyanopropenoic acid moiety |

| Purification | Acid-base extraction, crystallization | Water, n-Hexane | Ambient | Achieves >98% purity |

Research Findings and Yield Data

- The lithium chloride complex Grignard reagent method yields boronic acid esters intermediates quantitatively, which are then hydrolyzed to the corresponding acids with an overall yield of 80-85% for the cyanophenylboronic acid analogues.

- The Knoevenagel condensation step is reported to proceed with high selectivity and yields typically above 75%, depending on the substrate purity and reaction conditions.

- Purification techniques ensure the final compound attains high purity, suitable for pharmaceutical or materials science applications.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Intermediates | Yield (%) | Purity (%) | Critical Parameters |

|---|---|---|---|---|

| Halogenation | Bromine, 4-bromothiophene intermediate | 85-90 | >95 | Temperature control 0-25°C |

| Grignard Reagent Formation | Isopropylmagnesium chloride lithium chloride complex | Quantitative | >98 | Use of lithium chloride complex essential |

| Knoevenagel Condensation | Cyanoacetic acid, base catalyst | 75-85 | >95 | Solvent choice and catalyst concentration |

| Purification | Acid-base extraction, crystallization | 80-85 | >98 | Proper solvent washing and drying |

Additional Notes

- The lithium chloride complex Grignard reagent is superior to standard Grignard reagents for this synthesis because it promotes the formation of boronic esters that are key intermediates in the preparation of cyanopropenoic acid derivatives.

- Organic solvents such as tetrahydrofuran and toluene are preferred for their ability to dissolve both organometallic intermediates and organic substrates effectively.

- The process is adaptable to scale-up due to the robustness of the lithium chloride complex Grignard reagent and the relatively mild reaction conditions.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

作用机制

The mechanism of action of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid and its derivatives depends on their specific applications. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the bromine atom and the cyano group can enhance the compound’s binding affinity and specificity for its molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its unique substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Table 2: Key Reactivity Differences

Spectroscopic and Physicochemical Properties

- NMR Shifts : Thiophene protons in the target compound resonate at δ ~7.2–7.4 ppm, distinct from benzene analogs (δ ~7.6–8.0 ppm) due to reduced aromaticity .

- IR Spectroscopy: A sharp C≡N stretch at ~2200 cm⁻¹ confirms the cyano group, absent in ketone-containing analogs .

- Solubility : The carboxylic acid group improves aqueous solubility compared to PROTAC ligands with trifluoromethyl groups .

生物活性

3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid, with the CAS number 1087780-82-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₄BrNO₂S

- Melting Point : 230 °C (dec.)

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary of key findings:

1. Anticancer Activity

Several studies have indicated that 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed in the low micromolar range .

2. Anti-inflammatory Effects

Research has also highlighted its potential as an anti-inflammatory agent:

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

- Data Table :

| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 45 | 70% |

| IL-6 | 200 | 50 | 75% |

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens:

- Study Findings : It showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Research Findings

A comprehensive review of the literature reveals that the biological activities of this compound are attributed to its unique structure, which allows for interaction with various biological targets.

Pharmacological Profiles

The following table summarizes the pharmacological effects observed in different studies:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between brominated thiophene derivatives and cyanoacrylic acid precursors. For example, highlights the use of anhydrous THF and activated zinc powder under nitrogen protection to stabilize reactive intermediates . Optimization can employ Design of Experiments (DoE) methodologies (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical tools, as described in , reduce trial-and-error approaches by identifying critical parameters .

Q. What analytical techniques are most reliable for characterizing the structural integrity of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid?

- Methodological Answer :

- X-ray crystallography () provides unambiguous confirmation of molecular geometry and stereochemistry .

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (1H/13C, 2D-COSY) validate molecular weight and substituent positions.

- FTIR spectroscopy confirms functional groups (e.g., nitrile stretching at ~2200 cm⁻¹, carboxylic acid O-H stretches).

Q. How can researchers mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions (e.g., hydrolysis of the nitrile group or bromine displacement) can be minimized by:

- Using inert atmospheres (e.g., nitrogen or argon) to prevent oxidation ( ) .

- Selecting aprotic solvents (e.g., THF or DMF) to avoid nucleophilic interference.

- Employing low-temperature regimes (<0°C) during sensitive steps, as demonstrated in for analogous bromophenyl-thiophene systems .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict sites for Suzuki-Miyaura couplings (e.g., bromine at C4 of thiophene). describes quantum chemical reaction path searches to prioritize experimental conditions, reducing development time . Software like Gaussian or ORCA can simulate transition states and activation energies for regioselective bond formation.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers or tautomerism). Strategies include:

- Variable-temperature NMR to detect conformational changes.

- Isotopic labeling (e.g., deuteration) to simplify splitting patterns.

- Comparative analysis with structurally similar compounds ( ) to identify environmental effects on spectral signatures .

Q. What methodologies are effective for evaluating the bioactivity of this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Enzyme kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., kinases or proteases) to measure IC₅₀ values. suggests fluorescence-based assays for real-time monitoring of inhibition .

- Molecular docking : Tools like AutoDock Vina predict binding affinities to target proteins, guiding rational modifications () .

- Cell-based assays : Validate cytotoxicity and membrane permeability using HEK293 or HeLa cell lines () .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation pathways () .

- HPLC-MS monitoring : Track decomposition products over time.

- Circular dichroism (CD) : Assess conformational stability in buffered solutions mimicking biological fluids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。